N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide
Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. This particular compound is characterized by the presence of a benzimidazole ring attached to a chloroacetamide group, making it a potential candidate for various scientific and industrial applications.
Mechanism of Action
Target of Action
N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide, a benzimidazole derivative, has been found to interact with several targets. It has been shown to attenuate morphine-induced paradoxical pain in mice . This suggests that it may interact with opioid receptors or other related targets involved in pain perception. Additionally, it has been suggested that benzimidazole derivatives may act as allosteric activators of human glucokinase (GK), which plays a crucial role in glucose metabolism .
Mode of Action
It is known that benzimidazole derivatives can bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This could potentially explain some of the observed effects of the compound.
Biochemical Pathways
Given its potential role as an allosteric activator of gk, it may influence the glycolysis pathway and glucose metabolism . Additionally, its potential interaction with opioid receptors suggests it may also affect pain signaling pathways .
Result of Action
The administration of benzimidazole derivatives has been shown to attenuate morphine-induced thermal hyperalgesia and mechanical allodynia . This suggests that this compound may have analgesic effects. Furthermore, these compounds have been found to reduce the expression of tumor necrosis factor-alpha (TNF-α) in mice , indicating potential anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide typically involves the reaction of 2-chloromethylbenzimidazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other amines or aldehydes to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction can lead to different benzimidazole derivatives.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-ylmethyl)-N-methylacetamide
- N-(1H-benzimidazol-2-ylmethyl)benzamide
- N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide is unique due to the presence of the chloroacetamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other benzimidazole derivatives.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-5-10(15)12-6-9-13-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUOLKZKPRUMPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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